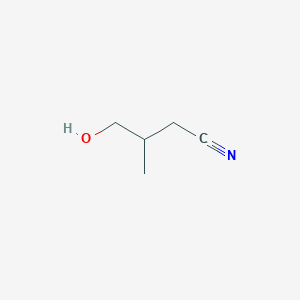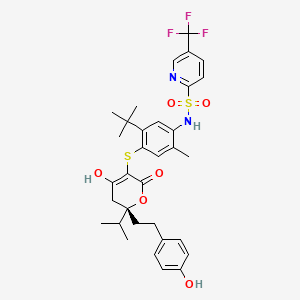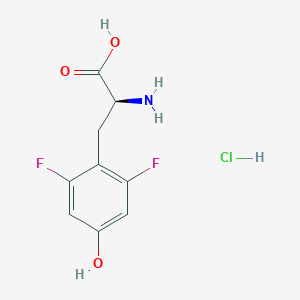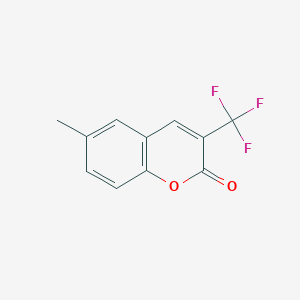![molecular formula C8H8N2O2 B13038553 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde group at the 6-position and a hydrate form. Its molecular formula is C8H6N2O·H2O.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles. This typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes.
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Aldehyde Introduction: The aldehyde group is introduced at the 6-position through formylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde: Similar structure but different positioning of the pyridine ring.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
7-Azaindole: Another heterocyclic compound with a fused pyridine and pyrrole ring but without the aldehyde group.
The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde;hydrate |
InChI |
InChI=1S/C8H6N2O.H2O/c11-5-7-2-1-6-3-4-9-8(6)10-7;/h1-5H,(H,9,10);1H2 |
Clave InChI |
LRBWRWOZKMFVSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CN2)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)

![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13038490.png)



![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)


